molecular formula C39H64O13 B8058551 timosaponin AIII

timosaponin AIII

Katalognummer: B8058551
Molekulargewicht: 740.9 g/mol
InChI-Schlüssel: MMTWXUQMLQGAPC-YXOKLLKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Timosaponin AIII is a bioactive steroid saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and hypoglycemic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Timosaponin AIII can be synthesized through the enzymatic hydrolysis of timosaponin BII using β-D-glycosidase. This enzyme hydrolyzes the glycosidic bonds in timosaponin BII, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the rhizomes of Anemarrhena asphodeloides. The extraction process typically includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Timosaponin AIII undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Timosaponin AIII has garnered significant attention for its anticancer properties across various cancer types. The following table summarizes key findings from recent studies:

Cancer Type Mechanism of Action Key Findings
Non-Small Cell Lung CancerInduces ferroptosis, G2/M phase arrest, and increases reactive oxygen species (ROS)Promotes cell death and inhibits migration in NSCLC cell lines .
MelanomaInhibits COX-2 and NF-κB, reducing cell migrationSignificantly decreases metastatic nodules in mouse models .
Hepatocellular CancerActivates apoptosis via PARP and caspase pathwaysInduces over 90% apoptosis at 15 µM concentration; effective against multiple liver cancer cell lines .
Breast CancerSuppresses cell proliferation and induces apoptosisDemonstrates strong anticancer activity comparable to other treatments .

Case Studies

  • Non-Small Cell Lung Cancer : A study demonstrated that TAIII triggers G2/M phase arrest and induces ferroptosis, characterized by ROS release and iron accumulation, leading to cell death in NSCLC cells .
  • Melanoma : Research indicated that TAIII inhibits melanoma cell migration by downregulating COX-2 and NF-κB pathways, showcasing its potential to prevent metastasis .

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties, which may contribute to its therapeutic potential in various inflammatory diseases. Key findings include:

  • Inhibition of Inflammatory Mediators : TAIII has been shown to suppress the expression of inflammatory cytokines and enzymes such as COX-2 and NF-κB, which are critical in the inflammatory response .
  • Potential for Treating Chronic Inflammation : Its ability to modulate inflammatory pathways suggests a role in managing conditions like arthritis or chronic obstructive pulmonary disease (COPD).

Metabolic Disorders

Research indicates that TAIII may also play a role in managing metabolic disorders such as diabetes:

  • Blood Glucose Regulation : Studies suggest that TAIII can help control hyperglycemia, making it a candidate for diabetes management .
  • Cholesterol Management : TAIII has been linked to reductions in total cholesterol levels, which could be beneficial for cardiovascular health .

Wirkmechanismus

Timosaponin AIII exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Timosaponin AIII is structurally similar to other steroid saponins such as timosaponin BIII and mangiferin. it is unique in its potent anticancer activity and ability to modulate multiple cellular pathways . Similar compounds include:

This compound stands out due to its strong cytotoxic effects on cancer cells and its potential as a therapeutic agent in cancer treatment .

Biologische Aktivität

Timosaponin AIII (Timo AIII) is a steroidal saponin derived from the rhizomes of Anemarrhena asphodeloides, a plant used in traditional Chinese medicine. Recent studies have highlighted its multifaceted biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of Timo AIII's biological activity, focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

Timo AIII exhibits a wide range of biological activities, including:

  • Anti-cancer effects : Induces apoptosis and autophagy in various cancer cell lines.
  • Anti-inflammatory properties : Inhibits inflammatory pathways.
  • Neuroprotective effects : Shows potential in treating neurodegenerative disorders.
  • Hepatoprotective effects : Protects liver cells from damage.

Induction of Apoptosis

Timo AIII has been shown to induce apoptosis in several cancer types, including hepatocellular carcinoma and melanoma.

  • Hepatocellular Carcinoma : Wang et al. (2013) demonstrated that Timo AIII enhances apoptosis by activating caspase-3 and poly-ADP ribose polymerase (PARP), leading to increased cleavage of these proteins in HepG2 cells. The compound also reduced the expression of the X-linked inhibitor of apoptosis protein (XIAP), which is crucial for apoptosis regulation .
  • Melanoma : In a study by Wang et al. (2017), Timo AIII inhibited melanoma cell migration and induced apoptosis by upregulating cleavage-caspase 3 expression. The compound also suppressed the activation of nuclear factor-kappa B (NF-κB), thereby inhibiting pathways that promote cancer cell survival .

Cell Cycle Arrest

Timo AIII has been reported to cause cell cycle arrest at various phases:

  • G0/G1 Phase Arrest : In melanoma cells, Timo AIII induced cell cycle arrest at this phase, leading to decreased proliferation .
  • G2/M Phase Arrest : In non-small-cell lung cancer (NSCLC) models, Timo AIII triggered G2/M phase arrest, contributing to its anti-cancer effects .

Table 1: Summary of Research Findings on this compound

StudyCancer TypeMechanismKey Findings
Wang et al. (2013)Hepatocellular CarcinomaApoptosisEnhanced apoptosis via caspase activation; reduced XIAP expression.
Wang et al. (2017)MelanomaApoptosis & Migration InhibitionInduced apoptosis; inhibited NF-κB activation and cell migration.
Kang et al. (2011)Colon CancerApoptosis & Cell Cycle ArrestInduced DNA fragmentation; downregulated cyclins and CDKs.
Jung et al. (2016)Lung CancerApoptosis & Cell Cycle ArrestInduced cell cycle arrest at G0/G1; regulated caspase expressions.
Nho et al. (2016)Breast CancerApoptosisInduced >90% apoptosis at 15 µM concentration; downregulated Bcl-2 family proteins.

Autophagy Induction

Recent studies have also indicated that Timo AIII induces autophagy, which plays a role in its anti-tumor effects:

  • Autophagy Preceding Apoptosis : Research has shown that Timo AIII induces autophagy in HeLa cells before triggering apoptotic pathways, characterized by the formation of autophagic vacuoles and LC3-II recruitment . This dual mechanism enhances its efficacy as an anti-cancer agent.

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTWXUQMLQGAPC-YXOKLLKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H64O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316483
Record name Timosaponin A III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41059-79-4
Record name Timosaponin A III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41059-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timosaponin A III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41059-79-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.